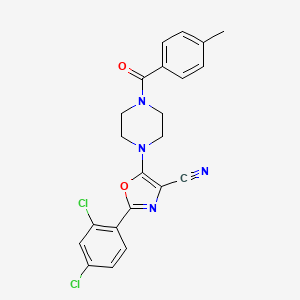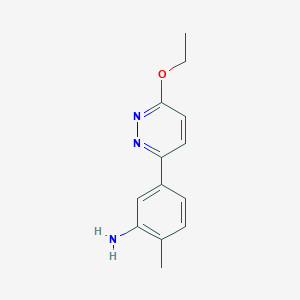![molecular formula C19H28N2O3S B2991676 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide CAS No. 2380072-00-2](/img/structure/B2991676.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide, also known as MTPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTPA is a thioether-containing amide that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) pathway. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have several biochemical and physiological effects. In animal studies, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to reduce inflammation and pain. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has also been found to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. One area of research could be focused on the development of new drugs based on the structure of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide. Another area of research could be focused on understanding the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide in more detail. Additionally, research could be focused on developing new methods for synthesizing N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide that are more efficient and cost-effective. Overall, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has the potential to be a valuable tool for scientific research and could have important applications in the development of new drugs for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide involves a multi-step process that starts with the reaction of 4-morpholin-4-ylthian-4-ylmethanol with 2-bromo-1-phenylethanol to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-bromo-1-phenylethanol. This intermediate is then reacted with potassium thioacetate to form N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide. The final step involves the reaction of N-(4-morpholin-4-ylthian-4-yl)methyl)-2-phenylthioacetamide with 2-bromo-1-phenylethanol to form N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide is in the field of medicinal chemistry. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-16(24-17-5-3-2-4-6-17)18(22)20-15-19(7-13-25-14-8-19)21-9-11-23-12-10-21/h2-6,16H,7-15H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHJCLWBJMQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCSCC1)N2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2991594.png)
![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)
![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2991598.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2991599.png)
![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2991600.png)
![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)




![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)